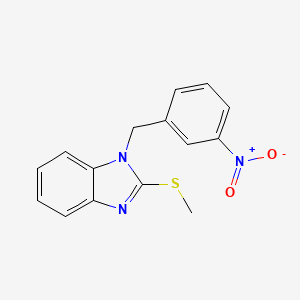![molecular formula C11H13F3N2O3S B5877660 N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, also known as MTMG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTMG is a member of the glycine transporter (GlyT) inhibitor family, which has been shown to have a range of effects on the central nervous system. In
Mecanismo De Acción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide works by inhibiting the glycine transporter (GlyT), which is responsible for removing glycine from the synapse. By inhibiting GlyT, this compound increases the concentration of glycine in the synapse, which has been shown to enhance NMDA receptor function. This, in turn, leads to an increase in the release of neurotransmitters such as glutamate, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is important for cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, this compound has been shown to reduce the expression of inflammatory cytokines, which are associated with a range of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several advantages for lab experiments. It is a highly specific inhibitor of GlyT and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound is a synthetic compound, and its effects may differ from natural compounds. Additionally, the concentration of this compound required to achieve its effects may vary depending on the experimental conditions.
Direcciones Futuras
For the study of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide include the potential use in the treatment of psychiatric disorders, the development of more potent and selective GlyT inhibitors, and the exploration of its effects on other neurotransmitter systems.
Métodos De Síntesis
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride to form 3-(trifluoromethyl)benzaldehyde methylsulfonate. This intermediate is then reacted with N-methylglycine to form N-methyl-N-(3-(trifluoromethyl)phenyl)-N-methylsulfonylglycine. Finally, this compound is reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including the ability to enhance cognitive function, improve mood, and reduce anxiety. This compound has also been investigated for its potential use in the treatment of schizophrenia, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-methyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-15-10(17)7-16(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZARONXLRNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
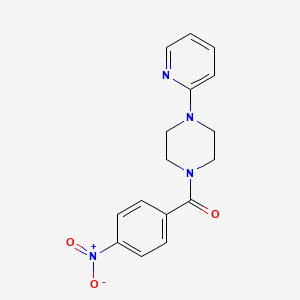

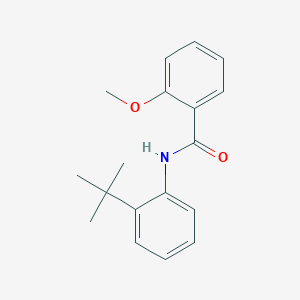
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
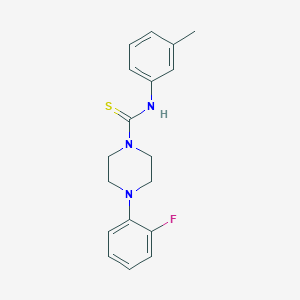
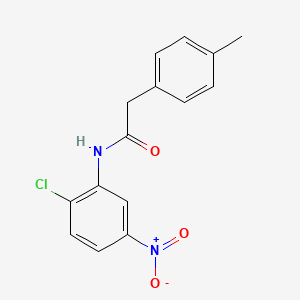
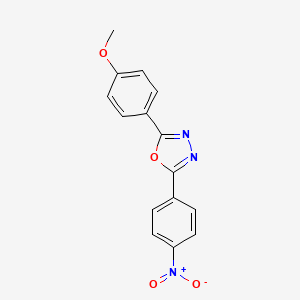
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
